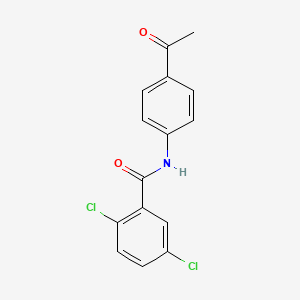

![molecular formula C26H24N4O2S B5558560 2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N'-[4-(1-naphthylmethoxy)benzylidene]acetohydrazide](/img/structure/B5558560.png)

2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N'-[4-(1-naphthylmethoxy)benzylidene]acetohydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related hydrazide derivatives often involves the condensation of appropriate hydrazides with aldehydes or ketones. For instance, the synthesis of some pyrimidin-2-ylthio)acetohydrazide derivatives has been explored through hydrazinolysis of ethyl thioacetate, followed by reactions with ketones to yield N-ylidenehydrazides. This method indicates a potential pathway for synthesizing the compound , emphasizing the versatility and reactivity of hydrazide derivatives (Meshcheryakova et al., 2021).

Molecular Structure Analysis

The molecular structure of related compounds often reveals significant insights into their chemical behavior. For instance, derivatives of (diaminopyrimidin-2-yl)thioacetamide showcase hydrogen bonding patterns and molecular orientations that can influence their reactivity and interaction capabilities. Such analyses can provide a foundation for understanding the molecular structure of the target compound (Subasri et al., 2017).

Chemical Reactions and Properties

Hydrazide derivatives are known to undergo various chemical reactions, offering a spectrum of chemical properties. The synthesis of N-acylhydrazones containing the imidazo[1,2-a]pyridine scaffold, for example, illustrates the reactivity of similar hydrazide derivatives under condensation reactions, yielding compounds with diverse conformers (Evrard et al., 2022).

Physical Properties Analysis

While specific details on the physical properties of "2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N'-[4-(1-naphthylmethoxy)benzylidene]acetohydrazide" are not directly available, studies on similar compounds can provide insights. For example, crystalline structures and physical characteristics of related compounds have been detailed, offering potential clues to the solubility, melting points, and crystalline nature of the compound (Subasri et al., 2017).

Chemical Properties Analysis

The chemical properties of hydrazide derivatives, including reactivity, stability, and interaction with various reagents, are key areas of interest. The synthesis and characterization of N-acylhydrazones featuring the imidazo[1,2-a]pyridine scaffold highlight the diverse chemical properties and potential applications of these compounds, which could parallel the chemical behavior of "2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N'-[4-(1-naphthylmethoxy)benzylidene]acetohydrazide" (Evrard et al., 2022).

Applications De Recherche Scientifique

Synthesis of Novel Heterocyclic Compounds

Researchers have developed novel methods for synthesizing heterocyclic compounds, which are crucial in pharmaceutical chemistry due to their antibacterial, fungicidal, and antiallergic properties. One study proposed a novel method for synthesizing 1,5-dihydro-2H-chromeno[2,3-d]pyrimidine-2,4(3H)-diones from 6-amino-1,3-dimethyluracil, showcasing the versatility of pyrimidine derivatives in synthesizing complex heterocycles (Osyanin et al., 2014).

Antimicrobial and Anti-inflammatory Applications

Another study synthesized novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone, demonstrating significant COX-2 inhibitory, analgesic, and anti-inflammatory activities. This indicates the potential of pyrimidine derivatives in developing new therapeutic agents (Abu‐Hashem et al., 2020).

Anticancer Activity Evaluation

The anticancer potential of various derivatives has been a focal point of research. One study focused on synthesizing and characterizing 2-(naphthalen-1-ylmethyl/naphthalen-2-yloxymethyl)-1-[5-(substituted phenyl)-[1,3,4]oxadiazol-2-ylmethyl]-1H-benzimidazole, evaluating their in vitro anticancer activity against different cancer cell lines. This research highlights the promise of pyrimidine derivatives in oncology (Salahuddin et al., 2014).

Antimicrobial Activity

Investigations into the antimicrobial activity of pyrimidine derivatives have shown promising results. A study synthesized new 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide derivatives, demonstrating varied degrees of microbial inhibition, which suggests their potential as antimicrobial agents (Meshcheryakova et al., 2021).

Safety and Hazards

Propriétés

IUPAC Name |

2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N-[(E)-[4-(naphthalen-1-ylmethoxy)phenyl]methylideneamino]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24N4O2S/c1-18-14-19(2)29-26(28-18)33-17-25(31)30-27-15-20-10-12-23(13-11-20)32-16-22-8-5-7-21-6-3-4-9-24(21)22/h3-15H,16-17H2,1-2H3,(H,30,31)/b27-15+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YESBIXSTSICRBY-JFLMPSFJSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)SCC(=O)NN=CC2=CC=C(C=C2)OCC3=CC=CC4=CC=CC=C43)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=NC(=N1)SCC(=O)N/N=C/C2=CC=C(C=C2)OCC3=CC=CC4=CC=CC=C43)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N'-{(E)-[4-(naphthalen-1-ylmethoxy)phenyl]methylidene}acetohydrazide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-ethyl-2,8-dimethyl-1,2,3,4,4a,9b-hexahydro-5H-pyrido[4,3-b]indole-5-carboxamide](/img/structure/B5558496.png)

![2-{[3-(4-isopropylphenyl)-2-methyl-2-propen-1-ylidene]amino}-1H-isoindole-1,3(2H)-dione](/img/structure/B5558510.png)

![N-(pyrazolo[1,5-a]pyrimidin-3-ylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B5558524.png)

![3-({4-[3-(4-fluorophenoxy)propyl]-1-piperazinyl}methyl)-3-pyrrolidinol dihydrochloride](/img/structure/B5558532.png)

![5-{3-[2-(3,5-dimethyl-4-isoxazolyl)-1-pyrrolidinyl]-3-oxopropyl}-3-phenyl-1,2,4-oxadiazole](/img/structure/B5558535.png)

![5-chloro-2-{[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}indoline](/img/structure/B5558547.png)

![4-{[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]carbonyl}pyridine](/img/structure/B5558554.png)

![N-{2-oxo-2-[2-(2,3,4-trimethylbenzylidene)hydrazino]ethyl}-N-phenylbenzenesulfonamide](/img/structure/B5558556.png)

![{1-[(3-isopropyl-5-isoxazolyl)carbonyl]-3-piperidinyl}(2-thienyl)methanone](/img/structure/B5558557.png)

![3-[(10-methoxy-3,4-dihydro-2H-1,5-benzoxazocin-5(6H)-yl)carbonyl]-1-piperidinecarboxamide](/img/structure/B5558570.png)

![2-cyclopentyl-9-(pyrimidin-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5558581.png)